molecular formula C11H15NO2 B180521 (2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid CAS No. 103854-26-8

(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid

Cat. No.: B180521
CAS No.: 103854-26-8
M. Wt: 193.24 g/mol
InChI Key: VEQOZHOWFAVBOO-JTQLQIEISA-N
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Description

(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a central carbon atom, which is also bonded to a 2,6-dimethylphenyl group

Mechanism of Action

Target of Action

2,6-Dimethyl-L-Phenylalanine, also known as (2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid, is an unnatural amino acid that has been widely used in the development of highly selective and potent opioid receptor (OR) agonists and antagonists . The substitution of this compound for the N-terminal tyrosine (Tyr) in opioid peptides generally increases d/m receptor binding affinities, and also enhances d antagonist potencies .

Mode of Action

The mode of action of 2,6-Dimethyl-L-Phenylalanine involves its interaction with opioid receptors. It is thought to increase the binding affinities of opioid peptides to these receptors, thereby enhancing their potency

Biochemical Pathways

2,6-Dimethyl-L-Phenylalanine is involved in several biochemical pathways. As an analogue of phenylalanine, it is involved in the phenylpropanoid biosynthesis pathway . This pathway is responsible for the production of a wide range of compounds, including flavonoids, lignins, and coumarins . It is also involved in the Ehrlich pathway, which consists of three steps: conversion of L-Phe to phenylpyruvate by aromatic aminotransferases, decarboxylation of phenylpyruvate to phenylacetaldehyde (PAAL) by phenylpyruvate decarboxylase, and finally, reduction of PAAL to 2-PE by alcohol dehydrogenase .

Pharmacokinetics

It is known that a liability of the phenolic moiety of tyr related compounds is their propensity for metabolism . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The result of the action of 2,6-Dimethyl-L-Phenylalanine is an increase in the potency of opioid peptides. By enhancing their binding affinities to opioid receptors, this compound can enhance the effects of these peptides, which include analgesic, sedative, and euphoric effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of a chiral auxiliary to introduce the stereochemistry at the alpha carbon. The reaction typically starts with the protection of the amino group, followed by the introduction of the 2,6-dimethylphenyl group through a Friedel-Crafts alkylation reaction. The final step involves deprotection and purification to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and chromatography to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group under specific conditions.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Alanine: A simple amino acid with a similar structure but lacking the 2,6-dimethylphenyl group.

    Phenylalanine: An amino acid with a phenyl group instead of the 2,6-dimethylphenyl group.

    Tyrosine: An amino acid with a phenol group attached to the phenyl ring.

Uniqueness

(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid is unique due to the presence of the 2,6-dimethylphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-4-3-5-8(2)9(7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQOZHOWFAVBOO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309081
Record name 2,6-Dimethyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103854-26-8
Record name 2,6-Dimethyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103854-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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